Leucomethylene blue
Overview
Description
It is a derivative of methylthioninium chloride (methylene blue) and has been developed for the treatment of neurodegenerative diseases such as Alzheimer’s disease and frontotemporal dementia . The compound works by preventing the aggregation of tau proteins, which are implicated in the pathology of these diseases .
Mechanism of Action
Target of Action
Leucomethylene blue (LMB) primarily targets reactive oxygen and nitrogen species (ROS, RNS) in biological systems . These species are short-lived molecules produced in biological environments, such as cellular metabolism and neutrophil actions . They function as messengers, pathogen neutralizers, and play key roles in inducing inflammation and cancers .
Mode of Action
LMB interacts with its targets through a redox cycling process . When bound to DNA, LMB and its oxidized form, methylene blue (MB), are chemically stable and undergo an electrochemically reversible electron transfer . In low concentrations, MB is reduced to LMB due to the action of methemoglobin reductase, which then reduces methemoglobin to hemoglobin . In high concentrations, MB converts the ferrous iron of reduced hemoglobin to ferric ion, forming methemoglobin .
Biochemical Pathways
LMB affects several biochemical pathways. It enhances mitochondrial function, increases mitochondrial complex IV by 30%, enhances cellular oxygen consumption by 37-70%, and increases heme synthesis . It also induces phase-2 antioxidant enzymes . Furthermore, LMB is involved in the reduction of methemoglobin, a process that is crucial for the proper functioning of hemoglobin and the transport of oxygen in the body .
Pharmacokinetics
It is known that mb, from which lmb is derived, exhibits extracellular compartment kinetics with a terminal plasma half-life of 5-6 hours . Its bioavailability upon oral administration is 53-97%, with plasma concentration peaking after 30-60 minutes . These properties likely influence the bioavailability and pharmacokinetics of LMB.
Result of Action
The action of LMB results in various molecular and cellular effects. It reduces DNA damages caused by UVB irradiation and subsequent cell death . It also has the potential to delay cellular senescence and enhance key mitochondrial biochemical pathways . Furthermore, LMB has been shown to have potent antiviral effects .
Action Environment
The action of LMB can be influenced by environmental factors. For instance, the pH level can affect the protonation equilibrium of the radical intermediate species formed after MB receives the first electron, which in turn influences the rate of electron transfer . Additionally, the chemical makeup of blocking self-assembled monolayers, typically used in the fabrication of certain sensors, can affect MB’s protonation rates and thus the signaling of electron-aptamer-based sensors .
Biochemical Analysis
Biochemical Properties
Leucomethylene blue plays a significant role in biochemical reactions, particularly in redox processes. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with methemoglobin reductase, which reduces methylene blue to this compound. This interaction is crucial for the reduction of methemoglobin to hemoglobin, thereby restoring its oxygen-carrying capacity . Additionally, this compound interacts with reactive oxygen species (ROS) and reactive nitrogen species (RNS), acting as a probe for their detection .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to enhance mitochondrial function and ATP production, thereby supporting cell survival under hypoxic conditions . It also exhibits antioxidant properties, reducing oxidative stress in cells .
Molecular Mechanism
The molecular mechanism of this compound involves its redox activity. It undergoes reversible oxidation and reduction, switching between methylene blue and this compound. This redox cycling is crucial for its interaction with biomolecules. This compound can inhibit enzymes such as nitric oxide synthase (NOS) and monoamine oxidase (MAO), thereby modulating cellular signaling pathways . It also affects gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is relatively stable under physiological conditions but can degrade under certain conditions. Long-term studies have shown that this compound maintains its redox activity and continues to influence cellular functions over extended periods . Its stability can be affected by factors such as pH and temperature .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as enhanced mitochondrial function and reduced oxidative stress. At high doses, it can cause adverse effects such as hemolysis and methemoglobinemia . The threshold for these effects varies among different animal species, with some being more susceptible to toxicity than others .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is rapidly converted to methylene blue by methemoglobin reductase and vice versa. This redox cycling is crucial for its role in reducing methemoglobin to hemoglobin . Additionally, this compound interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase (SOD) and catalase .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes due to its lipophilic nature and accumulate in specific cellular compartments . Transporters and binding proteins also play a role in its distribution, affecting its localization and accumulation within cells .
Subcellular Localization
This compound is primarily localized in the mitochondria, where it exerts its effects on cellular respiration and ATP production . It can also be found in other subcellular compartments, such as the cytoplasm and nucleus, where it influences various cellular processes . Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its functional activity .
Preparation Methods
Hydromethylthionine is synthesized through a series of chemical reactions starting from methylthioninium chloride. The synthetic route involves the reduction of methylthioninium chloride to its leuco form, followed by methylation to produce hydromethylthionine . The industrial production methods involve optimizing these reactions to achieve high yield and purity, ensuring the compound’s stability and bioavailability .
Chemical Reactions Analysis
Hydromethylthionine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized back to its parent compound, methylthioninium chloride.
Reduction: It can be reduced to its leuco form, which is a key step in its synthesis.
Substitution: Various substitution reactions can occur on the phenothiazine ring, leading to different derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride and methylating agents like methyl iodide. The major products formed from these reactions are different derivatives of hydromethylthionine, which can have varying pharmacological properties .
Scientific Research Applications
Hydromethylthionine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study the chemistry of phenothiazine derivatives and their reactions.
Medicine: Hydromethylthionine is being investigated as a treatment for Alzheimer’s disease and other tauopathies.
Comparison with Similar Compounds
Hydromethylthionine is unique among tau aggregation inhibitors due to its dual mode of action: it not only inhibits tau aggregation but also promotes the disaggregation of existing tau tangles . Similar compounds include:
Methylthioninium chloride (methylene blue): The parent compound of hydromethylthionine, which also inhibits tau aggregation but has different pharmacokinetic properties.
Leuco-methylthioninium bis(hydromethanesulfonate): Another derivative of methylthioninium chloride with similar properties.
Hydromethylthionine’s improved bioavailability and stability make it a promising candidate for the treatment of neurodegenerative diseases .
Properties
IUPAC Name |
3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h5-10,17H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWZICCBKBYHDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047985 | |
Record name | Leucomethylene blue | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
613-11-6 | |
Record name | Leucomethylene blue | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydromethylthionine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leucomethylene blue | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROMETHYLTHIONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHU4GYZ2R3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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